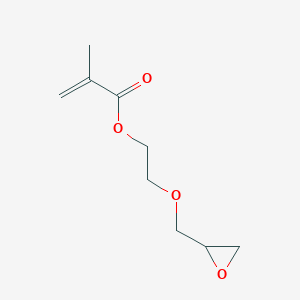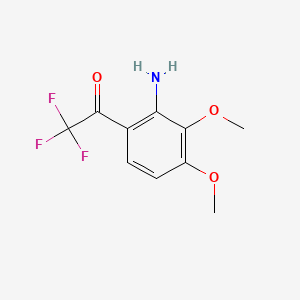![molecular formula C10H18O3S B13851354 Spiro[3.5]nonan-7-yl methanesulfonate](/img/structure/B13851354.png)
Spiro[3.5]nonan-7-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[3.5]nonan-7-yl methanesulfonate is an organic compound with the molecular formula C10H18O3S It is characterized by a spirocyclic structure, which means that two rings share a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]nonan-7-yl methanesulfonate typically involves the reaction of spiro[3.5]nonan-7-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
[ \text{Spiro[3.5]nonan-7-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[3.5]nonan-7-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form spiro[3.5]nonan-7-one.
Reduction: Reduction reactions can convert the compound back to spiro[3.5]nonan-7-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used. For example, with hydroxide ions, the product is spiro[3.5]nonan-7-ol.
Oxidation: The major product is spiro[3.5]nonan-7-one.
Reduction: The major product is spiro[3.5]nonan-7-ol.
Applications De Recherche Scientifique
Spiro[3.5]nonan-7-yl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of spiro[3.5]nonan-7-yl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in medicinal chemistry for the development of drugs that target specific molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[3.5]nonan-7-ylmethyl methanesulfonate
- Spiro[3.5]nonan-7-yl chloride
- Spiro[3.5]nonan-7-yl acetate
Uniqueness
Spiro[3.5]nonan-7-yl methanesulfonate is unique due to its spirocyclic structure and the presence of the methanesulfonate group, which imparts distinct chemical reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H18O3S |
|---|---|
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
spiro[3.5]nonan-7-yl methanesulfonate |
InChI |
InChI=1S/C10H18O3S/c1-14(11,12)13-9-3-7-10(8-4-9)5-2-6-10/h9H,2-8H2,1H3 |
Clé InChI |
BQWLIDMUPDQMGU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1CCC2(CCC2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


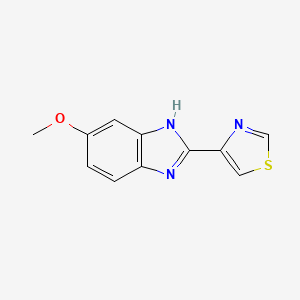
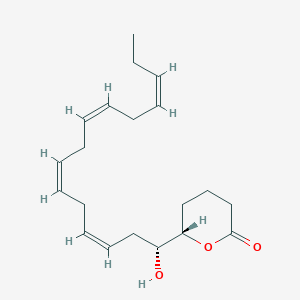
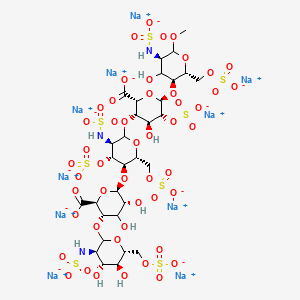
![[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)
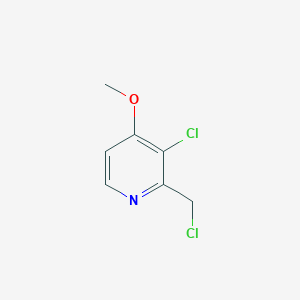

![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)

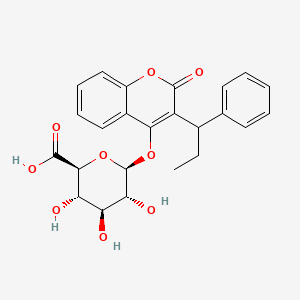
![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)


